

Application Notes and Protocols: Potassium Tartrate in Microbiological Culture Media

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Compound of Interest

Compound Name: Potassium tartrate

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These application notes provide a comprehensive overview of the use of **potassium tartrate** and its double salt, sodium **potassium tartrate** (Rochelle salt), in the preparation of microbiological culture media. Detailed protocols, data tables, and diagrams are included to guide researchers in the effective application of these compounds in microbial differentiation and characterization.

Introduction

Potassium tartrate ($K_2C_4H_4O_6$) and sodium **potassium tartrate** ($KNaC_4H_4O_6 \cdot 4H_2O$), commonly known as Rochelle salt, are utilized in microbiology primarily for their roles in differential media and biochemical reagents. Their application hinges on the ability of certain microorganisms to metabolize tartrate, leading to a detectable change in the medium, often a pH shift. This characteristic allows for the differentiation of closely related species, particularly within the family Enterobacteriaceae.

Applications in Microbiological Media

The most prominent application of a tartrate salt in microbiology is in Phenol Red Tartrate Agar. This medium is specifically designed for the differentiation of *Salmonella* species based on their ability to ferment d-tartrate. Additionally, Rochelle salt is a key component of Fehling's solution, a classical biochemical reagent used to detect the presence of reducing sugars, a test often employed in the characterization of microbial metabolic pathways.

Phenol Red Tartrate Agar

Phenol Red Tartrate Agar is a differential medium used to distinguish between *Salmonella* species that can and cannot ferment tartrate.[1] Organisms capable of fermenting tartrate will produce acidic byproducts, causing the pH of the medium to drop. The pH indicator, phenol red, changes color from red to yellow in the presence of acid, providing a clear visual confirmation of tartrate fermentation.[1][2]

Fehling's Solution

Fehling's solution is a reagent used to differentiate between water-soluble carbohydrate and ketone functional groups and is a test for reducing sugars.[1] It is prepared by combining two solutions, Fehling's A (aqueous copper(II) sulfate) and Fehling's B (aqueous sodium **potassium tartrate** and sodium hydroxide).[2][3] The Rochelle salt in Fehling's B solution acts as a chelating agent, keeping the copper(II) ions in solution in the alkaline environment.[4] When heated in the presence of a reducing sugar, the copper(II) ions are reduced to copper(I) oxide, which forms a red precipitate, indicating a positive result.[2] This test is valuable for determining the sugar fermentation profiles of various microorganisms.

Data Presentation

The following tables summarize the composition of Phenol Red Tartrate Agar and Fehling's Solution. Due to a lack of publicly available quantitative data on the dose-dependent effects of **potassium tartrate** concentration on microbial growth kinetics, a comparative growth data table cannot be provided at this time.

Table 1: Composition of Phenol Red Tartrate Agar

Component	Concentration (g/L)	Purpose
Peptic Digest of Animal Tissue	10.0	Source of nitrogenous compounds
Sodium Potassium Tartrate	10.0	Differentiating agent (fermentable substrate)
Sodium Chloride	5.0	Maintains osmotic balance
Agar	15.0	Solidifying agent
Phenol Red	0.024	pH indicator
Final pH	7.6 ± 0.2 at 25°C	

Data sourced from Sigma-Aldrich and HiMedia Laboratories product information.[\[1\]](#)[\[2\]](#)

Table 2: Composition of Fehling's Solution

Solution	Component	Concentration	Purpose
Fehling's A	Copper(II) Sulfate (CuSO ₄)	70 g/L of water	Source of Cu ²⁺ ions
Fehling's B	Sodium Potassium Tartrate (Rochelle Salt)	350 g/L of water	Chelating agent for Cu ²⁺ ions
Sodium Hydroxide (NaOH)	100 g/L of water	Provides alkaline environment	

Note: Fehling's A and B are prepared and stored separately and mixed in equal volumes immediately before use.[\[3\]](#)

Experimental Protocols

Protocol for Preparation of Phenol Red Tartrate Agar

This protocol details the preparation of 1 liter of Phenol Red Tartrate Agar.

Materials:

- Peptic digest of animal tissue: 10.0 g
- Sodium **potassium tartrate**: 10.0 g
- Sodium chloride: 5.0 g
- Agar: 15.0 g
- Phenol red: 0.024 g
- Distilled water: 1000 ml
- Autoclave
- Sterile test tubes

Procedure:

- Suspend 40.02 grams of Phenol Red Tartrate Agar powder in 1000 ml of distilled water.[\[1\]](#)
- Heat the mixture to boiling to ensure the medium is completely dissolved.[\[1\]](#)[\[2\]](#)
- Dispense the medium into test tubes.
- Sterilize the tubes by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[\[1\]](#)[\[2\]](#)
- Allow the tubed medium to cool and solidify in an upright position.[\[1\]](#)[\[2\]](#)
- Store the prepared medium at 2-8°C.[\[2\]](#)

Protocol for Tartrate Fermentation Test

Materials:

- Prepared Phenol Red Tartrate Agar tubes
- Bacterial culture in broth or liquid suspension

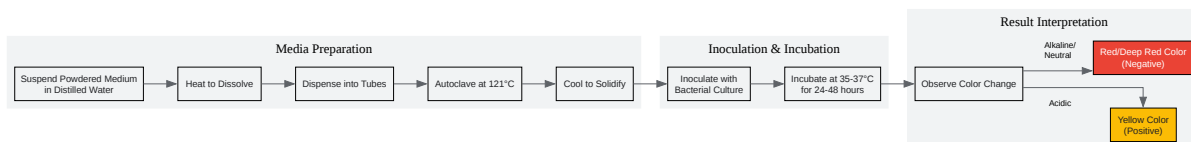
- Inoculating loop or needle
- Incubator (35-37°C)

Procedure:

- Using a sterile inoculating needle, stab the center of the Phenol Red Tartrate Agar butt.
- Incubate the tubes at 35-37°C for 24-48 hours. Some organisms may require up to 72 hours of incubation.[1]
- Observe the color of the medium.
 - Positive Result: A change in the color of the medium from red to yellow indicates tartrate fermentation (acid production).
 - Negative Result: The medium remains red or turns a deeper red (alkaline reaction), indicating that the organism does not ferment tartrate.[1]

Visualizations

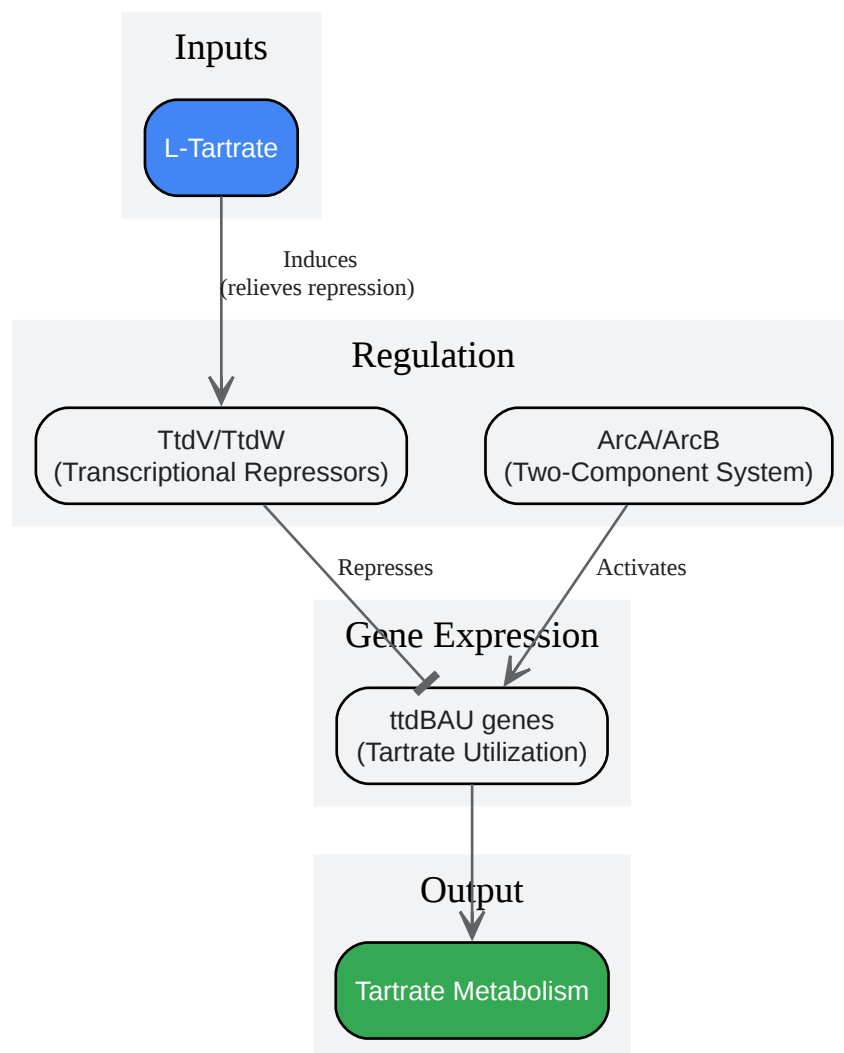
Experimental Workflow for Tartrate Fermentation Test



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Caption: Experimental workflow for the tartrate fermentation test.

Simplified Regulatory Pathway of L-Tartrate Metabolism in Salmonella



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Caption: Simplified L-tartrate metabolism regulation in *Salmonella*.

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